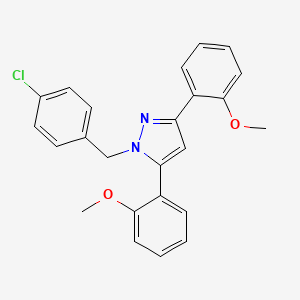![molecular formula C18H16ClFN8O2S B14926991 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14926991.png)
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-1-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that features a combination of pyrazole, thiadiazole, and benzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-1-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multiple steps:
Formation of the 2-chloro-6-fluorobenzyl chloride: This is achieved by chlorination of 2-chloro-6-fluorotoluene.
Synthesis of the pyrazole derivative: The 2-chloro-6-fluorobenzyl chloride reacts with hydrazine to form the corresponding pyrazole.
Formation of the thiadiazole derivative: The pyrazole derivative is then reacted with thiocarbonyl compounds to form the thiadiazole ring.
Final coupling reaction: The thiadiazole derivative is coupled with the nitro-pyrazole derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiadiazole rings.
Reduction: Reduction reactions can target the nitro group on the pyrazole ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
Major Products
Oxidation: Formation of corresponding oxides and hydroxyl derivatives.
Reduction: Formation of amino derivatives from the nitro group.
Substitution: Formation of halogenated or nitrated benzyl derivatives.
Aplicaciones Científicas De Investigación
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-1-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE has several applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Agrochemicals: Possible use as a pesticide or herbicide due to its bioactive properties.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to bind to various active sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and require further research.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-METHYL-1-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is unique due to its combination of functional groups, which provides a diverse range of chemical reactivity and potential applications. This makes it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C18H16ClFN8O2S |
|---|---|
Peso molecular |
462.9 g/mol |
Nombre IUPAC |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-[2-(4-nitropyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C18H16ClFN8O2S/c1-18(2,27-9-11(8-21-27)28(29)30)16-23-24-17(31-16)22-15-6-7-26(25-15)10-12-13(19)4-3-5-14(12)20/h3-9H,10H2,1-2H3,(H,22,24,25) |
Clave InChI |
KFHZOZXUVKJQTI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=NN=C(S1)NC2=NN(C=C2)CC3=C(C=CC=C3Cl)F)N4C=C(C=N4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B14926911.png)
![(2Z)-2-{[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]imino}-3-cyclopropyl-1,3-thiazolidin-4-one](/img/structure/B14926912.png)
![1-ethyl-4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14926919.png)
![4-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14926923.png)
![Ethyl 4-carbamoyl-5-({[2-(3,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2-carboxylate](/img/structure/B14926925.png)
![(2Z)-2-(4-methyl-1,3-thiazol-2-yl)-3-[5-(phenoxymethyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14926932.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926947.png)
![3,5-bis(4-bromophenyl)-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B14926953.png)
![2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B14926964.png)

![N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B14926972.png)
![4-(difluoromethyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14926984.png)
![N-(4-bromophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926993.png)
